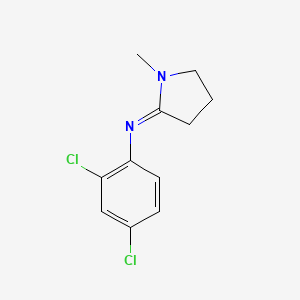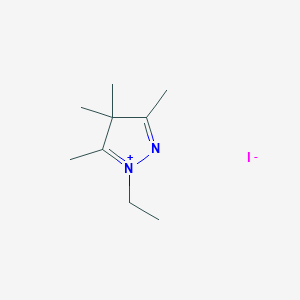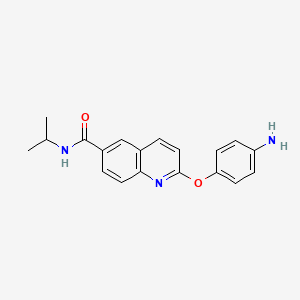
2-(4-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is an organic compound that features a quinoline core structure substituted with an aminophenoxy group and an isopropylcarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the aminophenoxy group: This step involves the nucleophilic aromatic substitution of a halogenated quinoline derivative with 4-aminophenol.
Formation of the carboxamide group: The final step involves the reaction of the intermediate product with isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with amino acid residues in proteins, while the quinoline core can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar structure but with dimethyl groups instead of the isopropylcarboxamide group.
10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains a benzothiazole core instead of a quinoline core.
Uniqueness
2-(4-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with both proteins and DNA makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
921211-21-4 |
|---|---|
Fórmula molecular |
C19H19N3O2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-(4-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-3-9-17-13(11-14)4-10-18(22-17)24-16-7-5-15(20)6-8-16/h3-12H,20H2,1-2H3,(H,21,23) |
Clave InChI |
JXJFEHNNHRJHTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


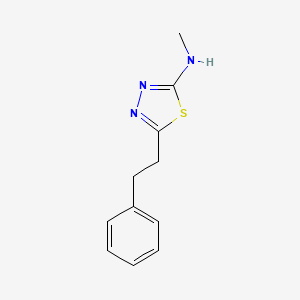
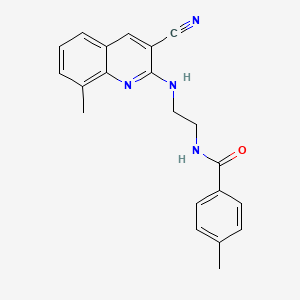

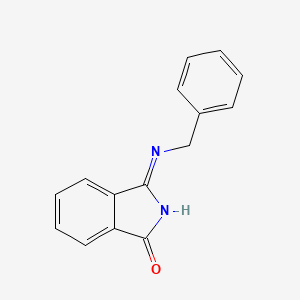
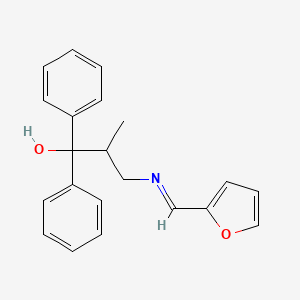
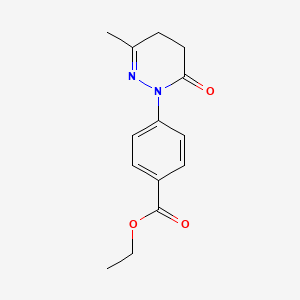

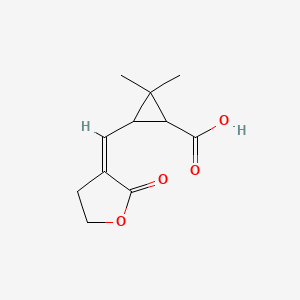
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
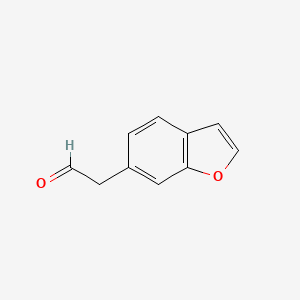
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
